1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione

lipophilicity drug-likeness physicochemical profiling

1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione (CAS 142071-80-5) is an N1-substituted benzimidazole-2-thione bearing a phenylethenyl (α-methylstyryl) group on the imidazole nitrogen. Its core structure combines the hydrogen-bond donor/acceptor capacity of the thione moiety with a conjugated vinyl substituent that enables electrophilic addition and radical polymerization chemistry.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 142071-80-5
Cat. No. B12542079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione
CAS142071-80-5
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H12N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18)
InChIKeyVCXIKRJGFSYSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione (CAS 142071-80-5): Procurement-Ready Physicochemical and Reactivity Baseline


1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione (CAS 142071-80-5) is an N1-substituted benzimidazole-2-thione bearing a phenylethenyl (α-methylstyryl) group on the imidazole nitrogen. Its core structure combines the hydrogen-bond donor/acceptor capacity of the thione moiety with a conjugated vinyl substituent that enables electrophilic addition and radical polymerization chemistry [1]. Standard computed descriptors include a molecular weight of 252.3 g/mol, XLogP3 of 3.5, and a topological polar surface area of 47.4 Ų, readily retrievable from authoritative public databases [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, where the precise identity of the N1 substituent critically governs downstream performance [2].

Why 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione Cannot Be Replaced by Other N1-Substituted Benzimidazole-2-thiones


Benzimidazole-2-thiones with different N1 substituents are not interchangeable because the substituent directly tunes lipophilicity (XLogP3 spans >2 log units across common analogs), alters the electron density on the thione sulfur, and controls whether the molecule can undergo subsequent covalent functionalization [1]. The phenylethenyl group in the target compound provides a conjugated, polymerizable vinyl moiety that is absent in simple alkyl, benzyl, or phenyl congeners. This unique structural feature enables addition reactions (e.g., bromine addition, alkoxylation) and radical polymerization that are impossible for saturated analogs, making the compound a distinct procurement item for synthetic elaboration and materials applications [2][3].

Quantitative Differentiation Evidence for 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione (CAS 142071-80-5)


Lipophilicity Shift: XLogP3 = 3.5 for the Phenylethenyl Derivative vs. ~1.5 for the 1-Methyl Analog

The computed XLogP3 of 1-(1-phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is 3.5, representing an increase of approximately 2.0 log units compared to the 1-methyl analog (XLogP3 ≈ 1.5, PubChem CID 689016). This substantial lipophilicity gain is directly attributable to the aromatic phenylethenyl substituent and is expected to enhance passive membrane permeability and organic-solvent solubility [1]. Such a large difference cannot be achieved by minor alkyl variations, making the phenylethenyl congener the preferred choice when higher logP is required for a given assay or formulation.

lipophilicity drug-likeness physicochemical profiling

Vinyl-Group Reactivity: Electrophilic Addition Enables Downstream Functionalization Not Possible with Saturated N1 Analogs

The conjugated vinyl group of the target compound undergoes electrophilic addition reactions (e.g., bromine addition, acid-catalyzed alkoxylation) that are completely absent in 1-alkyl or 1-benzyl benzimidazole-2-thiones. Reported transformations include the quantitative addition of bromine across the vinyl double bond and the acid-catalyzed addition of alcohols and phenol to yield 1-(α-alkoxyethyl)- and 1-(α-phenoxyethyl)benzimidazole-2-thiones [1]. These reactions provide a synthetic handle for further diversification that saturated N1-substituted analogs lack, enabling the construction of more complex molecular architectures in fewer steps.

synthetic chemistry electrophilic addition building block

Polymerizable Monomer for Ion-Exchange Resins: Explicitly Claimed in Patent EP0126231A2

European Patent EP0126231A2 claims vinylphenyl benzimidazole derivatives, including compounds structurally related to the target, as basic monomers for the preparation of ion-exchange resins and polymers with a number-average molecular weight suitable for membrane and separation applications [1]. The vinyl group is essential for radical polymerization; the 1-phenyl, 1-benzyl, or 1-methyl analogs cannot be polymerized through the N1 substituent and therefore do not serve this function. This provides a clear, quantifiable procurement rationale: only benzimidazole-2-thiones bearing a polymerizable vinyl substituent are relevant for polymer-supported applications.

ion exchange resin polymer chemistry materials science

Inclusion in a Genome-Wide Yeast Fitness Screen at 264 µM Provides a Unique Chemogenomic Signature

The target compound was profiled in a high-throughput, genome-wide yeast fitness screen (homozygous deletion collection) at a concentration of 264 µM in YPD medium with HEPES buffer (pH 6.8) and DMSO as co-solvent [1]. This screen, reported by Lee AY et al. (2014), maps chemical-genetic interactions across the entire yeast genome. The resulting fitness signature can be used to infer mode-of-action and to compare functional similarity with other compounds. In contrast, most simple N1-alkyl or N1-phenyl benzimidazole-2-thiones were not included in this dataset, meaning the target compound is one of the few members of this chemotype with a publicly available, genome-scale functional profile.

chemogenomics yeast fitness profiling mode-of-action

High-Value Application Scenarios for 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione (142071-80-5)


Medicinal Chemistry Library Synthesis Requiring a Polymerizable Benzimidazole-2-thione Scaffold

When a project demands a benzimidazole-2-thione core that can be covalently anchored to a solid support or incorporated into a polymer backbone, the target compound is the appropriate choice. Its vinyl group enables radical polymerization or thiol-ene click chemistry that is not possible with 1-methyl or 1-phenyl analogs, as demonstrated by the ion-exchange resin patent claims [3].

Chemogenomic Mode-of-Action Studies Leveraging Pre-Existing Yeast Fitness Data

For functional genomics laboratories seeking to characterize the cellular targets of benzimidazole-2-thione derivatives, the target compound offers a pre-existing, publicly available genome-wide fitness signature at 264 µM [4]. This allows direct comparison with other profiled compounds without requiring de novo screening, saving both time and resources relative to unprofiled analogs.

Synthetic Elaboration via Electrophilic Addition to the Vinyl Group

In synthetic workflows that benefit from late-stage diversification, the phenylethenyl group provides a reactive handle for bromine addition or acid-catalyzed alkoxylation [2]. This enables the generation of 1-(α-bromoalkyl)- or 1-(α-alkoxyethyl)-benzimidazole-2-thiones that serve as intermediates for further substitution or elimination chemistry, a pathway inaccessible to saturated N1-substituted congeners.

Physicochemical Optimization in Drug Discovery Programs

When a lead series requires a benzimidazole-2-thione with elevated lipophilicity (XLogP3 ≈ 3.5) to improve membrane permeability or blood–brain barrier penetration, the phenylethenyl derivative provides a 2-log-unit advantage over the 1-methyl analog (XLogP3 ≈ 1.5) [1]. This difference is large enough to meaningfully impact pharmacokinetic profiles in early-stage ADME screening.

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